FAAH Substrate Specificity: Palmitoleamide vs. Oleamide
Palmitoleamide is hydrolyzed by recombinant rat FAAH at a distinct rate compared to oleamide, demonstrating that chain length is a critical determinant of enzymatic stability and, consequently, in vivo half-life [1]. The relative rate of hydrolysis for palmitoleamide was 8% that of oleamide under identical assay conditions [1].
| Evidence Dimension | Rate of enzymatic hydrolysis by purified recombinant rat FAAH |
|---|---|
| Target Compound Data | Relative rate of hydrolysis: 8 |
| Comparator Or Baseline | Oleamide (18:1) relative rate of hydrolysis: 100 (defined as reference) |
| Quantified Difference | Palmitoleamide is hydrolyzed at a rate 12.5-fold slower than oleamide. |
| Conditions | In vitro enzyme assay using purified recombinant rat FAAH. |
Why This Matters
This quantitative difference in enzymatic stability directly impacts experimental design for in vivo studies, where a compound with a slower degradation rate (C16:1) may exhibit a distinct pharmacokinetic profile compared to its C18:1 analog.
- [1] Boger, D. L., et al. (2000). Fatty acid amide hydrolase substrate specificity. Bioorganic & Medicinal Chemistry Letters, 10(23), 2613-2616. View Source
